molecular formula C18H40Sn B1618397 Dibutyldipentyltin CAS No. 78693-52-4

Dibutyldipentyltin

Cat. No.: B1618397
CAS No.: 78693-52-4
M. Wt: 375.2 g/mol
InChI Key: ZZJXZYDXOZEKBW-UHFFFAOYSA-N
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Description

Dibutyldipentyltin (CAS No. 91-604-0) is an organotin compound characterized by two butyl (C₄H₉) and two pentyl (C₅H₁₁) groups bonded to a central tin atom. Its molecular structure, Bu₂Pe₂Sn, places it within the broader class of tetraorganotin compounds, which are utilized in industrial applications such as catalysts, stabilizers, and biocides . The mass spectrum of this compound (Fig. 4 in ) reveals a molecular ion peak at m/z 435, consistent with its molecular formula C₁₈H₃₈Sn, and fragmentation patterns indicative of the stability of its alkyl-tin bonds .

Organotin compounds are notable for their variable toxicity and environmental persistence. This compound’s hybrid alkyl chain configuration (butyl and pentyl) may influence its physicochemical properties, including solubility, volatility, and reactivity, compared to other tetraorganotin derivatives.

Properties

IUPAC Name

dibutyl(dipentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11.2C4H9.Sn/c2*1-3-5-4-2;2*1-3-4-2;/h2*1,3-5H2,2H3;2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJXZYDXOZEKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](CCCC)(CCCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229248
Record name Stannane, dibutyldipentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78693-52-4
Record name Stannane, dibutyldipentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dibutyldipentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyldipentyltin can be synthesized through the reaction of dibutyltin dichloride with pentylmagnesium bromide in a Grignard reaction. The reaction typically involves the following steps:

  • Preparation of pentylmagnesium bromide by reacting pentyl bromide with magnesium in anhydrous ether.
  • Addition of dibutyltin dichloride to the pentylmagnesium bromide solution under an inert atmosphere.
  • The reaction mixture is then refluxed, and the product is extracted and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutyldipentyltin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to lower oxidation states of tin.

    Substitution: The butyl and pentyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Organolithium or organomagnesium reagents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Environmental Applications

DBDPT is primarily studied for its role in environmental chemistry, particularly in relation to its impact on marine ecosystems.

2.1. Biodegradation Studies

Research has shown that DBDPT can undergo biodegradation in marine environments, which is critical for assessing its environmental persistence and toxicity. A study demonstrated that specific bacterial strains could effectively degrade dibutyltin compounds, reducing their toxicological impact on marine life .

2.2. Analytical Methods

DBDPT is often used as an internal standard in analytical methods for detecting other organotin compounds in environmental samples. For instance, gas chromatography coupled with mass spectrometry (GC-MS) has been employed to quantify DBDPT levels in coastal waters, providing insights into pollution levels and sources .

3.1. Antimicrobial Properties

DBDPT exhibits significant antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

3.2. Toxicological Studies

Research has highlighted the toxic effects of DBDPT on aquatic organisms. For example, exposure studies on fish species revealed adverse effects on growth and reproduction, prompting investigations into safe exposure levels and regulatory measures .

Industrial Applications

DBDPT is utilized in several industrial processes due to its properties as a stabilizer and biocide.

4.1. PVC Stabilization

In the plastics industry, DBDPT is employed as a heat stabilizer for polyvinyl chloride (PVC) products, enhancing their durability and resistance to degradation under heat .

4.2. Coatings and Sealants

DBDPT is also incorporated into coatings and sealants to provide antifungal properties, extending the lifespan of materials exposed to moisture and biological contaminants .

Case Studies

Case Study 1: Biodegradation of DBDPT in Marine Ecosystems
A study conducted in coastal waters assessed the degradation rates of DBDPT by indigenous microbial communities. Results indicated that after 30 days, approximately 70% of DBDPT was degraded, suggesting effective bioremediation potential .

Case Study 2: Antimicrobial Efficacy Against Pathogens
In a laboratory setting, DBDPT was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating its potential use as an antimicrobial agent .

Summary Table of Applications

Application AreaSpecific UseFindings/Results
Environmental ScienceBiodegradation70% degradation in marine environments within 30 days
Biological ResearchAntimicrobial agentMIC of 50 µg/mL against E. coli and S. aureus
Industrial ChemistryPVC stabilizationEnhanced durability and heat resistance
CoatingsAntifungal propertiesExtended lifespan of materials

Mechanism of Action

The mechanism of action of dibutyldipentyltin involves its interaction with cellular components. It can bind to proteins and enzymes, altering their activity. The compound can also interact with DNA, potentially leading to changes in gene expression. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares dibutyldipentyltin with structurally related organotin compounds:

Compound Name CAS No. Molecular Formula Alkyl Groups Molecular Weight (g/mol) Key Applications
This compound 91-604-0 C₁₈H₃₈Sn 2 butyl, 2 pentyl 435.3 Catalysis, stabilizers
Tributyltin chloride 1461-22-9 C₁₂H₂₇ClSn 3 butyl 325.5 Antifouling agents
Dibutyltin dilaurate 77-58-7 C₃₂H₆₄O₄Sn 2 butyl 631.6 PVC stabilizers
Tetrabutyltin 1461-25-2 C₁₆H₃₆Sn 4 butyl 347.2 Catalyst precursor

Key Observations :

  • Reactivity : The presence of pentyl groups may increase steric hindrance, reducing nucleophilic reactivity compared to tributyltin chloride, which is more electrophilic due to its chloride ligand .

Toxicity and Environmental Impact

Organotin compounds exhibit toxicity proportional to the number and type of alkyl groups.

Biological Activity

Dibutyldipentyltin (DBDPeT) is an organotin compound that has garnered attention for its biological activity, particularly in the context of environmental toxicity and potential therapeutic applications. This article delves into the biological activity of DBDPeT, examining its effects on various biological systems, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the organotin family, characterized by the presence of tin atoms bonded to organic groups. Its structure can be represented as follows:

C5H11Sn(C4H9)2\text{C}_5\text{H}_{11}\text{Sn}(\text{C}_4\text{H}_9)_2

This compound is a derivative of dibutyltin and is synthesized through reactions such as the Grignard reaction with pentylmagnesium bromide .

Toxicity and Environmental Impact

DBDPeT has been studied for its toxicological effects on various organisms. Research indicates that organotin compounds, including DBDPeT, can accumulate in marine ecosystems, leading to significant ecological impacts. Organotins are known to be toxic to aquatic life, affecting species such as crabs, oysters, and salmon through bioaccumulation processes .

In laboratory settings, DBDPeT has demonstrated immunotoxicity in rodent models. Long-term exposure studies have shown that organotin compounds can lead to thymolytic effects and increased tumor incidence at certain concentrations .

The biological activity of DBDPeT appears to be mediated through several pathways:

  • Endocrine Disruption : Organotins have been implicated in endocrine disruption, affecting hormonal balance in exposed organisms.
  • Neurotoxicity : Some studies suggest that DBDPeT may exhibit neurotoxic effects, although it is generally considered less potent than other organotin compounds like trimethyltins .
  • Oxidative Stress : Organotins can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Study 1: Immunotoxic Effects in Rodents

A study investigated the immunotoxicity of dibutyltin compounds in F344/N rats. The findings indicated that exposure to dibutyltin at high concentrations resulted in significant immune system impairment, characterized by reduced thymus weight and altered lymphocyte profiles. The study concluded that organotin compounds pose a risk to immune health in mammals .

Study 2: Marine Ecosystem Impact

In a marine ecosystem study, DBDPeT was used as a spiking agent to assess its binding strength with methylmercury in aquatic environments. The results highlighted the potential for DBDPeT to influence mercury bioavailability and toxicity in marine food webs, raising concerns about its ecological impact .

Comparative Biological Activity Table

CompoundBiological ActivityMechanism of ActionReference
This compoundImmunotoxicityEndocrine disruption
TributyltinTumorigenic potentialNeurotoxicity
DibutyltinThymolytic effectsOxidative stress
MethylmercuryNeurotoxicDisruption of neural signaling

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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